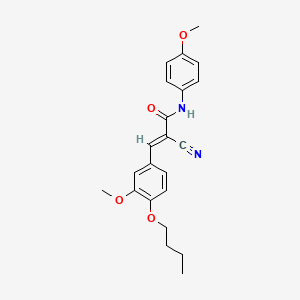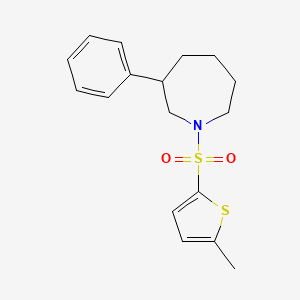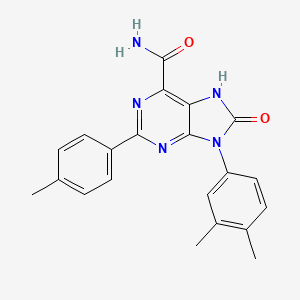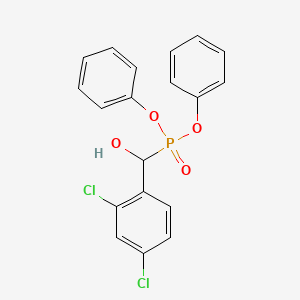
Mandelic acid, methyl ester, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Mandelic acid, methyl ester, acetate” is a compound derived from mandelic acid. Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula C6H5CH(OH)CO2H . It is a white crystalline solid that is soluble in water and polar organic solvents . It is a useful precursor to various drugs .
Synthesis Analysis
Mandelic acid is usually prepared by the acid-catalysed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde . A series of ten ionic liquids (ILs) was synthesized from the renewable resource mandelic acid .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-(Acetyloxy)-2-Phenylacetate:
Flavor and Fragrance Industry
This compound is also utilized in the flavor and fragrance industry. Its ester group imparts a pleasant aroma, making it a valuable ingredient in the formulation of perfumes and flavoring agents. The compound’s ability to blend well with other aromatic compounds enhances its utility in creating complex fragrance profiles .
Biochemical Research
Methyl 2-(Acetyloxy)-2-Phenylacetate is used in biochemical research to study enzyme-catalyzed reactions involving esters. It serves as a substrate in enzymatic assays to investigate the activity of esterases and lipases. These studies are crucial for understanding enzyme kinetics and developing enzyme inhibitors that can be used in therapeutic applications .
Material Science
In material science, this compound is explored for its potential in the development of new materials. Its ester group can undergo polymerization reactions, leading to the formation of polymers with unique properties. These polymers can be used in various applications, including coatings, adhesives, and biomedical devices .
Agricultural Chemicals
Methyl 2-(Acetyloxy)-2-Phenylacetate is also investigated for its potential use in the synthesis of agricultural chemicals. It can be used as a precursor in the production of herbicides, insecticides, and fungicides. The compound’s chemical structure allows for the introduction of functional groups that enhance the biological activity of these agrochemicals .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material in chromatographic techniques. Its well-defined chemical properties make it suitable for use in gas chromatography (GC) and high-performance liquid chromatography (HPLC) to calibrate instruments and validate analytical methods .
Cosmetic Industry
The ester functionality of Methyl 2-(Acetyloxy)-2-Phenylacetate makes it a valuable ingredient in the cosmetic industry. It is used in the formulation of skincare and haircare products due to its emollient properties. The compound helps in improving the texture and stability of cosmetic formulations .
Source on organic synthesis applications. Source on flavor and fragrance industry applications. Source on biochemical research applications. Source on material science applications. Source on agricultural chemicals applications. Source on analytical chemistry applications. Source on cosmetic industry applications.
Eigenschaften
IUPAC Name |
methyl 2-acetyloxy-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-10(11(13)14-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGOUECCROBXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mandelic acid, methyl ester, acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2680941.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2680942.png)

![3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2680947.png)


![3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2680952.png)
![N-(3,4-dimethoxyphenethyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2680953.png)

